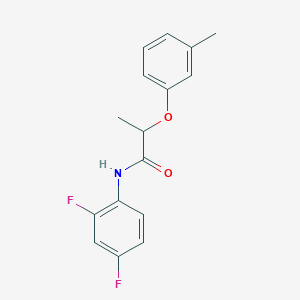
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is an organic compound characterized by the presence of difluorophenyl and methylphenoxy groups attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methylphenol.
Formation of Intermediate: The 2,4-difluoroaniline is reacted with a suitable acylating agent to form an intermediate acylated product.
Coupling Reaction: The intermediate is then coupled with 3-methylphenol under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: It may be used in biological assays to investigate its effects on various biological pathways.
Materials Science: The compound can be explored for its properties in the development of new materials or coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-methylphenoxy)propanamide: Similar structure with a different position of the methyl group.
N-(2,4-difluorophenyl)-2-(3-chlorophenoxy)propanamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of difluorophenyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-15-7-6-12(17)9-14(15)18/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZSDSIGIQWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)

![1-(3-{[(2-imidazo[1,2-a]pyrimidin-2-ylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5958879.png)

![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE](/img/structure/B5958889.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5958902.png)
![3-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5958909.png)

![3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5958914.png)
![1-(cyclopropylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5958915.png)
![3,6-diamino-2-(4-fluorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5958929.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5958933.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958942.png)
![ethyl 1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5958953.png)
